molecular formula C13H19NO2S2 B2594694 (2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 2321342-32-7

(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2594694
CAS No.: 2321342-32-7
M. Wt: 285.42
InChI Key: ATSGVUNHWWGWGB-AATRIKPKSA-N
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Description

(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound featuring a thiophene ring and a methoxyalkyl chain linked by a prop-2-enamide core. Its molecular formula is C14H19NO2S2, with a calculated molecular weight of 297.43 g/mol. This compound is intended for research and development purposes only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic applications. The specific research applications, biochemical mechanisms, and pharmacological profile of this compound are not fully characterized in the available scientific literature. Researchers are advised to consult specialized chemical and pharmacological databases for the most current information. All chemical manipulations should be performed by qualified professionals in accordance with relevant safety guidelines.

Properties

IUPAC Name

(E)-N-(2-methoxy-4-methylsulfanylbutyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S2/c1-16-11(7-9-17-2)10-14-13(15)6-5-12-4-3-8-18-12/h3-6,8,11H,7,9-10H2,1-2H3,(H,14,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSGVUNHWWGWGB-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C=CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CCSC)CNC(=O)/C=C/C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-methoxy-4-(methylsulfanyl)butylamine with thiophene-2-carboxaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with prop-2-enoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the prop-2-enamide can be reduced to form corresponding amines.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include modulation of signal transduction pathways or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key structural analogs from the evidence:

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Bioactivity Reference
(2E)-N-[2-Methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-2-yl)prop-2-enamide Cinnamamide Thiophen-2-yl, methoxy, methylsulfanyl N/A Inferred antimicrobial potential
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (10) Cinnamamide Phenyl, 3-F, 4-CF3 N/A Bactericidal (better than ampicillin)
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide (36a) Cyano-enamide Naphthyl, cyclopenta[b]thiophene 228–230 N/A (structural focus)
(2E)-3-(2H-1,3-Benzodioxol-4-yl)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}prop-2-enamide (37a) Cyano-enamide Benzodioxolyl, cyclopenta[b]thiophene 286–288 High yield (82.55%)
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30a) Cyano-enamide Morpholinylphenyl, cyclopenta[b]thiophene 296–298 N/A (structural focus)
Key Observations:

Bioactivity : Compound 10 () demonstrates that electron-withdrawing groups (e.g., CF3, F) enhance bactericidal activity. The target compound’s thiophene and methylsulfanyl groups may offer unique binding interactions compared to phenyl rings .

Synthesis: Analogs like 36a and 37a are synthesized via Knoevenagel condensation, while cinnamamides (e.g., 10) often use multi-component reactions (e.g., Petasis reaction in ). The target compound may follow similar protocols .

ADMET and Physicochemical Properties

  • Lipophilicity : Experimental logD values for cinnamamides range widely (e.g., 10 : ClogP ~3.5). The target compound’s methylsulfanyl group (ClogP ~2.8) may balance solubility and permeability .

Biological Activity

(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-2-yl)prop-2-enamide is a compound of interest due to its potential biological activities, including anti-cancer properties and effects on various cellular pathways. This article explores the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NOS, with a molecular weight of 219.32 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of compounds related to this compound. For instance, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), demonstrated significant inhibitory effects on colon cancer cell growth. MMPP induced apoptotic cell death and increased the expression of cleaved caspase-3 and caspase-8 in a concentration-dependent manner, suggesting that similar mechanisms may be present in this compound .

Table 1: Summary of Anti-Cancer Effects of Related Compounds

CompoundCancer TypeMechanism of ActionKey Findings
MMPPColon CancerApoptosis inductionIncreased cleaved caspase levels; tumor growth inhibition in xenograft models
(E)-BHPBColon CancerNot specifiedAnalogous effects noted; further investigation required

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve modulation of key signaling pathways. Research indicates that compounds with similar structures can interact with proteins such as IKKβ, affecting apoptosis and cell growth regulation .

Case Studies

  • Xenograft Models : In studies where MMPP was administered to xenograft mice models, a dose-dependent suppression of tumor growth was observed. This underscores the potential therapeutic applications of compounds like this compound in oncology .

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